(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride
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Overview
Description
(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride is an organic compound that features a fluorinated phenyl group and a methoxybenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride typically involves the reaction of 2-fluorobenzylamine with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects .
Industry
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the methoxybenzylamine moiety contributes to its overall activity. The compound may exert its effects by modulating enzyme activity or receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(2-Fluorophenyl)(2-methoxybenzyl)amine hydrobromide: Similar structure but with a hydrobromide salt instead of hydrochloride.
(2-Fluorophenyl)(2-methoxybenzyl)allylamine hydrochloride: Contains an allylamine group instead of a benzylamine group.
Uniqueness
(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride is unique due to its specific combination of a fluorinated phenyl group and a methoxybenzylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-fluoro-N-[(2-methoxyphenyl)methyl]aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c1-17-14-9-5-2-6-11(14)10-16-13-8-4-3-7-12(13)15;/h2-9,16H,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJIVCKIBJGGEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC=CC=C2F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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